n-(tert-butyldimethylsilyl)-n-methyl-trifluoroacetamide
Description
N-(tert-Butyldimethylsilyl)-N-methyl-trifluoroacetamide (CAS 77377-52-7) is a silylating agent widely used in gas chromatography-mass spectrometry (GC-MS) for derivatizing polar compounds, including amino acids, carboxylic acids, and phenols, to enhance their volatility and thermal stability . Its structure combines a tert-butyldimethylsilyl (TBDMS) group with a trifluoroacetamide moiety, enabling selective and efficient derivatization of hydroxyl, amino, and carboxyl functional groups. This reagent is often employed with 1% tert-butyldimethylchlorosilane (TBDMCS) as a catalyst to improve reaction efficiency .
Properties
IUPAC Name |
N-[tert-butyl(dimethyl)silyl]-2,2,2-trifluoro-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18F3NOSi/c1-8(2,3)15(5,6)13(4)7(14)9(10,11)12/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKUHYFDBWGLHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N(C)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18F3NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50998589 | |
| Record name | N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50998589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | |
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CAS No. |
77377-52-7 | |
| Record name | N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77377-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077377527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50998589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The most frequently cited method involves the reaction of N-methyl-2,2,2-trifluoroacetamide with TBDMSCl in the presence of sodium hydride (NaH) as a base . Key parameters include:
| Parameter | Specification |
|---|---|
| Solvent System | Benzene:Acetonitrile (1:1 v/v) |
| Base | Sodium hydride (1.0 equiv) |
| Temperature | 4°C |
| Reaction Time | 2–4 hours |
| Yield | 91% |
The base deprotonates the amide nitrogen of N-methyltrifluoroacetamide, enhancing its nucleophilicity for silylation. The reaction proceeds via an mechanism, where the silicon atom in TBDMSCl is attacked by the deprotonated amide . Post-synthesis purification typically involves vacuum distillation, with the product exhibiting a boiling point of 168–175°C and a density of 1.036 g/mL .
Triethylamine-Catalyzed Alternative Approach
An optimized procedure replaces NaH with triethylamine (EtN) in dichloromethane (DCM) at ambient temperature . This method reduces exothermic risks and simplifies handling:
| Parameter | Specification |
|---|---|
| Solvent | Dichloromethane |
| Catalyst | Triethylamine (1.2 equiv) |
| Temperature | 25°C |
| Reaction Time | 1–2 hours |
| Yield | 95% |
The milder base facilitates comparable efficiency while avoiding the moisture sensitivity of NaH. Nuclear magnetic resonance (NMR) analysis confirms structural integrity, with characteristic signals at δ 0.12 ppm (Si–CH) and δ 1.02 ppm (C(CH)) .
Mechanistic Insights and Kinetic Considerations
The silylation mechanism involves two critical steps:
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Deprotonation : The base abstracts the amide proton, generating a nucleophilic nitrogen center.
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Silyl Transfer : TBDMSCl undergoes nucleophilic attack, forming the Si–N bond and releasing HCl .
The reaction rate is influenced by:
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Solvent Polarity : Polar aprotic solvents (e.g., acetonitrile) stabilize the transition state .
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Steric Effects : The tert-butyldimethylsilyl group’s bulkiness necessitates precise stoichiometry to avoid side reactions .
Purification and Quality Control
Post-synthesis steps ensure high purity (>95% by GC) :
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Vacuum Distillation : Removes unreacted starting materials and byproducts .
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Moisture Control : Storage under inert gas (argon/nitrogen) prevents hydrolysis, as MTBSTFA reacts vigorously with water .
Analytical validation includes:
Comparative Analysis of Methods
Industrial-Scale Production Considerations
Commercial synthesis (e.g., Thermo Scientific, TCI Chemicals) prioritizes:
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Byproduct Management : Neutralization of HCl with aqueous sodium bicarbonate .
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Storage : Packaged in amber glass vials with desiccants to prevent moisture ingress .
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions: N-(tert-But
Biological Activity
n-(tert-butyldimethylsilyl)-n-methyl-trifluoroacetamide (TBDMS-NMTA) is a compound widely used in organic synthesis, particularly in the derivatization of alcohols and amines for gas chromatography-mass spectrometry (GC-MS) analysis. Its biological activity has garnered attention in various studies, highlighting its role in metabolic processes and potential applications in pharmaceuticals.
TBDMS-NMTA is a silylating agent that enhances the volatility and thermal stability of polar compounds, facilitating their analysis by GC-MS. The mechanism of action primarily involves the formation of stable silyl ethers, which are less polar than their parent alcohols or amines. This property is crucial for improving the detection limits and resolution in chromatographic techniques.
1. Metabolic Pathways
Research indicates that TBDMS-NMTA can influence metabolic pathways by altering the bioavailability of certain metabolites. For instance, its use in the derivatization of amino acids has shown to enhance the detection of these compounds in biological samples, allowing for more accurate metabolic profiling. This is particularly useful in studies examining the gut microbiome's effect on host metabolism, where metabolites like amino acids play critical roles.
2. Case Studies
- Study on Gut Microbiota : A study involving gnotobiotic mice demonstrated that TBDMS-NMTA facilitated the analysis of metabolites produced by gut bacteria. By enhancing the detection of specific metabolites like fructoselysine, researchers were able to map out metabolic changes associated with dietary interventions . This highlights TBDMS-NMTA's role not only as a derivatizing agent but also as a tool for understanding complex biological interactions.
- Cancer Research : In another case study, TBDMS-NMTA was utilized to analyze serum samples from cancer patients. The derivatization process improved the identification of potential biomarkers for cancer diagnosis and progression, showcasing its utility in clinical research settings .
Data Tables
Research Findings
- Bioactivity Assessment : TBDMS-NMTA has been shown to possess low toxicity levels, making it suitable for biological applications. Its ability to stabilize reactive intermediates allows for prolonged metabolic activity studies without significant degradation of the analytes .
- Application in Drug Development : The compound's effectiveness in improving analytical sensitivity has implications for drug development processes, particularly in pharmacokinetics where understanding metabolite behavior is crucial.
Scientific Research Applications
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
MTBSTFA is primarily employed as a derivatizing agent in GC-MS analysis. It effectively modifies hydroxyl, carboxyl, thiol, and amine groups, making them more volatile and thermally stable for analysis.
- Applications:
- Derivatization of amino acids and hydroxylated fluorenes.
- Silylation of alcohols, amines, phenols, and carboxylic acids.
Table 1: Efficiency of MTBSTFA in Derivatization
| Compound Type | Reaction Time | Yield (%) | Notes |
|---|---|---|---|
| Amino Acids | 5-20 min | >96 | Fast reaction with high yield |
| Hydroxylated Fluorenes | 10-15 min | >95 | Suitable for GC analysis |
| Alcohols | 5-10 min | >90 | Forms stable silyl derivatives |
Functionalization of Materials
MTBSTFA can be utilized to functionalize materials such as multi-walled carbon nanotubes (MWCNTs) by introducing polar groups, which enhances their compatibility with various solvents and matrices.
- Applications:
- Functionalization of MWCNTs for improved dispersion in polymer matrices.
Case Study: Functionalization of MWCNTs
A study demonstrated that treating MWCNTs with MTBSTFA significantly improved their dispersion in aqueous solutions, leading to enhanced mechanical properties in composite materials.
Synthesis of Silylated Derivatives
MTBSTFA is used in the synthesis of various silylated derivatives that exhibit stability under mass spectrometric conditions. This property is particularly beneficial for analyzing sensitive compounds.
- Applications:
- Synthesis of N-tert-butyldimethylsilyl derivatives from nitrogen mustards.
Table 2: Stability of Silylated Compounds
| Compound | Stability (m/z) | Application Area |
|---|---|---|
| N-tert-butyldimethylsilyl derivatives | Stable quasimolecular ions | Mass spectrometry analysis |
| Hydrolysis products of nitrogen mustards | High stability | Toxicological studies |
Analytical Chemistry Applications
MTBSTFA has been extensively used in various analytical techniques beyond GC-MS, including Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR).
- Applications:
- Derivatization for LC-MS to enhance sensitivity.
Case Study: Analysis of Non-Steroidal Anti-Inflammatory Drugs
Research involving the derivatization of non-steroidal anti-inflammatory drugs (NSAIDs) using MTBSTFA showed improved detection limits and resolution during chromatographic separation.
Comparison with Similar Compounds
Comparison with Similar Silylating Agents
The following table summarizes key differences between MTBSTFA and structurally related silylating reagents:
Key Findings from Comparative Studies
Reactivity and Selectivity MTBSTFA exhibits superior selectivity for acidic substrates (e.g., phenols, carboxylic acids) due to the electron-withdrawing trifluoroacetamide group, which enhances its affinity for deprotonated functional groups . BSTFA and MSTFA, with trimethylsilyl groups, demonstrate broader reactivity but are less effective for sterically hindered or weakly acidic analytes .
Derivative Stability TBDMS derivatives (from MTBSTFA) are significantly more resistant to hydrolysis compared to TMS derivatives (from BSTFA/MSTFA), making MTBSTFA preferable for long-term sample storage or humid environments . For example, TBDMS-derivatized amino acids remain stable for weeks under refrigeration, whereas TMS derivatives degrade within days .
Chromatographic Performance
- The bulky TBDMS group in MTBSTFA derivatives reduces column bleed and improves peak resolution for high-molecular-weight compounds (e.g., long-chain fatty acids, aromatic acids) .
- In contrast, BSTFA derivatives may co-elute with matrix interferents in complex samples like sewage effluent or biological fluids .
Sensitivity in Trace Analysis
- BSTFA outperforms MTBSTFA in sub-ppt-level detection of sterols (e.g., estradiol) due to higher derivatization efficiency under optimized conditions .
- MTBSTFA excels in quantifying acidic metabolites (e.g., lactic acid, succinic acid) in microbial or plant matrices, achieving detection limits as low as 0.1 µg/L .
Practical Considerations
Q & A
What is the primary role of MTBSTFA in gas chromatography-mass spectrometry (GC-MS) analysis?
MTBSTFA is a silylation reagent used to derivatize polar functional groups (e.g., -OH, -NH, -SH) in analytes, enhancing their volatility and thermal stability for GC-MS detection. A typical protocol involves:
- Incubating the dried sample with MTBSTFA at 70–80°C for 30 minutes to form tert-butyldimethylsilyl (TBDMS) derivatives.
- Adding catalysts like 1% tert-butyldimethylchlorosilane (TBDMCS) to improve derivatization efficiency for sterically hindered groups .
How does MTBSTFA compare to other silylation reagents like BSTFA or MSTFA?
MTBSTFA produces derivatives 104 times more stable to hydrolysis than trimethylsilyl (TMS) derivatives (e.g., from BSTFA), making it ideal for moisture-sensitive applications. Its TBDMS derivatives also yield clearer mass spectra due to reduced fragmentation, aiding structural elucidation .
What are the critical parameters for optimizing MTBSTFA derivatization in hydroxylated metabolite analysis?
Key parameters include:
- Temperature and time : 70–80°C for 30 minutes (prolonged heating may degrade labile compounds).
- Catalysts : 1% TBDMCS enhances reaction with hindered hydroxyl groups .
- Sample dryness : Moisture must be eliminated to prevent reagent deactivation .
| Parameter | Optimal Range | Reference |
|---|---|---|
| Temperature | 70–80°C | |
| Reaction Time | 30 minutes | |
| Catalyst (TBDMCS) | 1% (v/v) |
How can isotopic interference be mitigated when using MTBSTFA in metabolic flux analysis?
Isotopic labeling studies may exhibit retention time shifts due to heavy isotope incorporation. To address this:
- Use high-resolution GC columns to separate isotopologues.
- Normalize data using internal standards and correct for isotopic natural abundance .
What steps ensure derivatization completeness in complex biological matrices?
- Sample pretreatment : Acid hydrolysis (6 M HCl, 105°C, 24 hours) for protein-bound analytes .
- Dual extraction : Ethyl acetate partitioning followed by derivatization .
- Internal standards : Spiked analogs validate reaction efficiency .
How should MTBSTFA be stored to maintain reactivity?
Store MTBSTFA at 0–6°C in airtight, moisture-free containers. Prolonged exposure to humidity or room temperature degrades its silylation capacity .
How to troubleshoot incomplete amino acid derivatization with MTBSTFA?
- Verify hydrolysis : Ensure complete protein breakdown using 6 M HCl at 105°C for 24 hours .
- Adjust derivatization conditions : Increase catalyst (TBDMCS) concentration or extend reaction time to 60 minutes for recalcitrant amines .
What are the advantages of MTBSTFA in long-term sample storage post-derivatization?
TBDMS derivatives resist hydrolysis, enabling room-temperature storage for weeks without significant degradation. This stability is critical for large-scale metabolomic studies .
Can MTBSTFA be used for carboxylic acid derivatization?
While MTBSTFA primarily targets hydroxyl, amine, and thiol groups, carboxylic acids require prior activation (e.g., methylation) or alternative reagents like BSTFA with TMCS .
How does MTBSTFA perform in high-throughput GC-MS workflows?
MTBSTFA’s rapid reaction kinetics (30-minute derivatization) and compatibility with automated sample handlers make it suitable for high-throughput applications, though column overloading must be avoided to prevent peak distortion .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
